molecular formula C7H5BrN2 B7904019 2-Bromo-1H-pyrrolo[3,2-b]pyridine

2-Bromo-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B7904019
M. Wt: 197.03 g/mol
InChI Key: HSQDKLUVXQKFHE-UHFFFAOYSA-N
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Description

2-Bromo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1H-pyrrolo[3,2-b]pyridine can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-iodopyridine with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. This reaction typically proceeds under reflux conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Cross-Coupling: Palladium catalysts and organoboron compounds are typically used in Suzuki reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1H-pyrrolo[3,2-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and migration . The binding of these compounds to the active site of the receptor can block its activity, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the bromine atom.

    Pyrrolo[3,2-b]pyridine: Another related compound with a different substitution pattern.

Uniqueness

2-Bromo-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution and cross-coupling reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities.

Properties

IUPAC Name

2-bromo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7-4-6-5(10-7)2-1-3-9-6/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQDKLUVXQKFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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